molecular formula C16H24O3 B15164736 2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol CAS No. 485321-74-2

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol

Cat. No.: B15164736
CAS No.: 485321-74-2
M. Wt: 264.36 g/mol
InChI Key: NLJNWEKQDFCTQJ-GJZGRUSLSA-N
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Description

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol is an organic compound that belongs to the class of dioxanes This compound is characterized by a dioxane ring substituted with a phenylethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the dioxane ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenylethyl group .

Scientific Research Applications

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The ethanol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenylethyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Similar structure with an aminoethyl group instead of phenylethyl.

    Rel-tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Similar structure with a tert-butyl group

Uniqueness

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylethyl group differentiates it from other similar compounds and influences its reactivity and interactions .

Properties

CAS No.

485321-74-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol

InChI

InChI=1S/C16H24O3/c1-16(2)18-14(12-15(19-16)10-11-17)9-8-13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3/t14-,15-/m0/s1

InChI Key

NLJNWEKQDFCTQJ-GJZGRUSLSA-N

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CCO)CCC2=CC=CC=C2)C

Canonical SMILES

CC1(OC(CC(O1)CCO)CCC2=CC=CC=C2)C

Origin of Product

United States

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